molecular formula C15H17N3O4 B2478352 Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034245-55-9

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2478352
CAS No.: 2034245-55-9
M. Wt: 303.318
InChI Key: BKANQIZNEZZRQA-UHFFFAOYSA-N
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Description

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can lead to the cleavage of the N-O bond in the isoxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase-1 (COX-1), which is involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl and carbamate groups allows for additional interactions with biological targets, potentially enhancing its therapeutic efficacy.

Properties

IUPAC Name

benzyl N-[2-[(5-methyl-1,2-oxazol-4-yl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-11-13(8-18-22-11)7-16-14(19)9-17-15(20)21-10-12-5-3-2-4-6-12/h2-6,8H,7,9-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKANQIZNEZZRQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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